
Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate
Vue d'ensemble
Description
Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate, commonly known as MPA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of pyrrolidines and has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
Polymerization Applications
- Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate has been used in the polymerization of isobutylene. Pratap and Heller (1992) found that 1-Methyl-2-pyrrolidinone, a related compound, was an efficient electron-pair donor in isobutylene polymerization, leading to the production of living α,ω-bis(t-chloro)polyisobutylene (Pratap & Heller, 1992).
Synthesis of Pharmaceutical Intermediates
- Raynolds (1984) demonstrated that Methyl 2-cyano-2-(3-thienyl)acetate, a compound related to this compound, can be synthesized and further hydrolyzed to 3-thienylmalonic acid, a valuable pharmaceutical intermediate (Raynolds, 1984).
Heterocyclic Compound Synthesis
- Acheson and Woollard (1975) found that methyl (2-pyridyl)acetate reacts with acetylenic esters to form quinolizine derivatives, indicating its potential in synthesizing complex heterocyclic compounds (Acheson & Woollard, 1975).
Development of Nicotinic Acetylcholine Receptor Ligands
- Lin et al. (1997) conducted structure-activity studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound closely related to this compound, finding it to be a potential treatment for cognitive disorders due to its effects on nicotinic acetylcholine receptors (Lin et al., 1997).
Reaction Mechanisms and Chemical Synthesis
- Research by Nishiwaki et al. (1978) and others have explored the chemical reactions and synthesis pathways involving compounds similar to this compound, contributing to our understanding of its chemical behavior and potential applications in various synthetic processes (Nishiwaki et al., 1978).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl (2Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROLDPDJZCHIQN-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



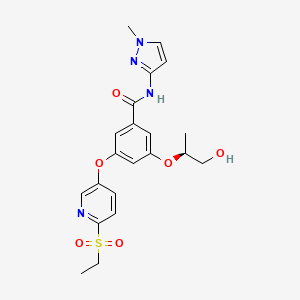
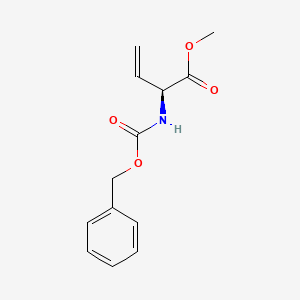
![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)
![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)
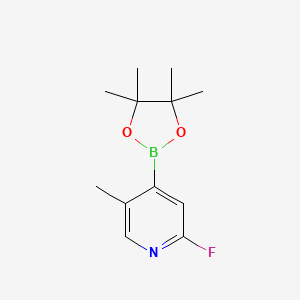
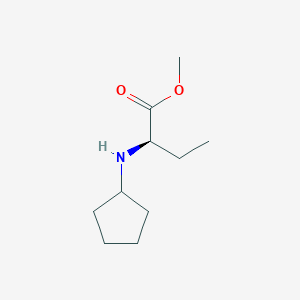
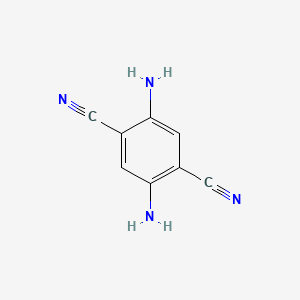

![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)
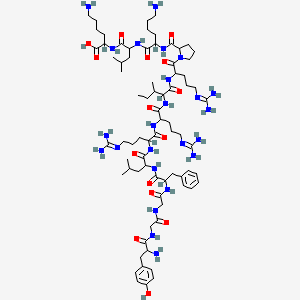

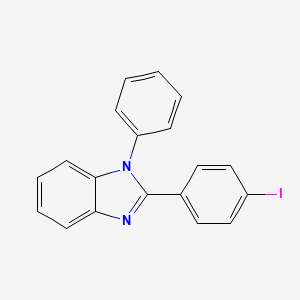
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)